Nonyl 4-chlorobutanoate
Description
Nonyl 4-chlorobutanoate (CAS No. 67-590-3) is an ester derivative of 4-chlorobutanoic acid with a nonyl (C₉H₁₉) alkyl chain. Its molecular formula is C₁₃H₂₅ClO₂, and it has a molecular weight of 213.710 g/mol . Structurally, it consists of a chlorinated butanoate group esterified to a long-chain nonyl alcohol. This compound is part of a broader class of chlorinated esters, which are often studied for their physicochemical properties, industrial applications, and environmental behavior.
Properties
CAS No. |
88395-92-0 |
|---|---|
Molecular Formula |
C13H25ClO2 |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
nonyl 4-chlorobutanoate |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-12-16-13(15)10-9-11-14/h2-12H2,1H3 |
InChI Key |
JOHFUSYZUPEZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutyric acid with nonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Nonyl 4-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-chlorobutyric acid and nonanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorobutanoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-chlorobutyric acid and nonanol.
Reduction: Nonyl 4-hydroxybutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Nonyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism of action of Nonyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Insights :
- Alkyl Chain Impact: Longer chains (e.g., nonyl) reduce water solubility and increase lipophilicity, affecting environmental persistence .
- Chlorine Position: The 4-chloro substitution on the butanoate backbone is consistent across these esters, but reactivity varies with alkyl chain steric effects.
Nonyl Esters with Alternative Substituents
Nonyl esters with different functional groups exhibit distinct behaviors:
Functional Group Impact :
- Chlorine vs. Phosphorus: The presence of chlorine in this compound contrasts with the phosphorus-fluorine bond in phosphonofluoridates, which are highly reactive and regulated .
- Branched vs. Linear Chains: Nonyl isobutyrate’s branched structure may enhance volatility compared to linear-chain chlorobutanoates .
Chlorinated Hydroxybutanoate Derivatives
Ethyl 4-chloro-3-hydroxybutanoate (CAS 10488-69-4) provides a comparison with hydroxylated analogs:
Hydroxylation Effects :
- The hydroxyl group in ethyl 4-chloro-3-hydroxybutanoate enhances solubility in polar solvents but may reduce stability under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
